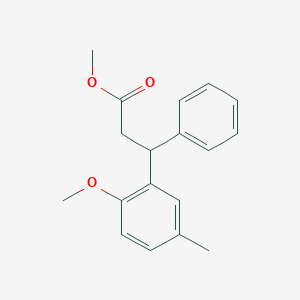

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Description

BenchChem offers high-quality Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQJPTJDNINOMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462767 |

Source

|

| Record name | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-62-8 |

Source

|

| Record name | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development. It delves into the prevalent synthetic methodology, the underlying chemical principles, a detailed experimental protocol, and methods for characterization of the final product. This guide emphasizes the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction and Significance

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS No. 124937-62-8) is a crucial chemical intermediate, most notably recognized for its role in the synthesis of Tolterodine.[1] Tolterodine is a muscarinic receptor antagonist used for the treatment of urinary incontinence.[2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will focus on the most direct and widely applicable synthetic route to this valuable compound: the Fischer esterification of its carboxylic acid precursor, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid.

Synthetic Strategy: The Fischer-Speier Esterification

The conversion of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid to its methyl ester is most commonly and efficiently achieved through Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanistic Insights

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism, illustrated below, proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, leading to the elimination of a water molecule.

-

Deprotonation: The protonated ester is then deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. In this synthesis, using an excess of methanol not only serves as a reactant but also as the solvent, effectively shifting the equilibrium to favor the formation of the methyl ester.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid | 109089-77-2 | C₁₇H₁₈O₃ | 270.32 |

| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 |

| Sulfuric Acid (concentrated) | 7664-93-9 | H₂SO₄ | 98.08 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |

| Brine (Saturated Sodium Chloride Solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (e.g., 10.0 g, 37.0 mmol) in anhydrous methanol (e.g., 100 mL). The large excess of methanol acts as both the solvent and a reactant to drive the equilibrium towards the product.

-

Catalyst Addition: With gentle stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to the solution. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator under reduced pressure.

-

Work-up and Neutralization: To the concentrated residue, cautiously add ice-cold water (e.g., 50 mL). The mixture is then carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove any remaining water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent by gravity or suction filtration.

-

Solvent Evaporation: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate as an oil.

-

Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthetic Workflow Diagram

Sources

"physicochemical properties of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

This guide provides a comprehensive overview of the essential physicochemical properties of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate. Designed for researchers, scientists, and drug development professionals, this document delves into the known characteristics of the compound and presents a detailed framework for the experimental determination of its key parameters. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, which are paramount in research and development settings.

Introduction and Chemical Identity

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS No. 124937-62-8) is a notable organic compound, recognized for its structural relation to pharmacologically active molecules such as Tolterodine, a muscarinic receptor antagonist.[1] Its molecular structure, featuring a chiral center and multiple functional groups, suggests a complex physicochemical profile that is critical to understand for applications in organic synthesis, medicinal chemistry, and pharmaceutical development. The precise characterization of these properties is the foundation upon which its potential applications, reaction kinetics, and biological behavior are evaluated.

This guide serves as a practical manual, outlining not only the theoretical importance of each physicochemical parameter but also the rigorous experimental protocols required to measure them accurately.

Core Physicochemical Data

A summary of the foundational properties of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, derived from available chemical databases, is presented below. It is important to note that while structural and molecular data are well-defined, experimental values for properties such as melting point, boiling point, and solubility are not widely published. The subsequent sections will therefore focus on the robust methodologies for determining these values.

| Property | Value | Source |

| IUPAC Name | methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate | [1][2] |

| CAS Number | 124937-62-8 | [2] |

| Molecular Formula | C₁₈H₂₀O₃ | [2] |

| Molecular Weight | 284.36 g/mol | [2] |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2 | [2] |

| InChI Key | BJQJPTJDNINOMT-UHFFFAOYSA-N | [2] |

Experimental Determination of Key Physicochemical Properties

The true utility of a chemical entity in research and development is defined by its experimentally determined properties. This section provides a detailed workflow and specific protocols for characterizing Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

Overall Experimental Workflow

The accurate determination of physicochemical properties is a multi-step process that begins with material authentication and concludes with data analysis. Each step is critical for the validity of the final results. The following diagram illustrates the logical flow for a comprehensive characterization.

Caption: Overall workflow for physicochemical characterization.

Purity and Identity Verification: A Prerequisite

Before any physicochemical measurements are taken, the identity and purity of the compound must be unequivocally established. This ensures that the measured properties are intrinsic to the molecule of interest and not influenced by impurities.

Protocol: HPLC-UV Purity Assessment

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A C18 reverse-phase column is suitable for this type of molecule.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with 0.1% formic acid to ensure good peak shape.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

-

Injection and Analysis: Inject a small volume (e.g., 5 µL) onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For physicochemical studies, a purity of ≥99% is often required.[3]

Protocol: Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl₃). The resulting spectra should be consistent with the expected chemical shifts, splitting patterns, and integration values for the structure of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.[3]

-

Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer to confirm the molecular weight. The measured monoisotopic mass should be within 5 ppm of the theoretical value (284.1412).[1]

Lipophilicity (LogP)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a molecule's membrane permeability and overall drug-likeness.[4] The "shake-flask" method is the gold standard for its determination.[5]

Caption: The shake-flask method for LogP determination.

Protocol: Shake-Flask Method for LogP

-

Phase Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them overnight and then separating the layers. This minimizes volume changes during the experiment.

-

Sample Addition: Add a small, accurately weighed amount of the compound to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v).

-

Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm) to ensure complete separation of the two phases.[6]

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility

Solubility is a fundamental property that dictates a compound's dissolution rate and bioavailability.[7] Thermodynamic solubility is best determined using the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline). The presence of solid material at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature for at least 24 hours.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to let the undissolved solid settle.

-

Sampling and Filtration: Carefully remove an aliquot from the clear supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method against a standard curve. The resulting concentration is the thermodynamic solubility.

Melting Point and Thermal Properties

The melting point provides information about the purity and crystalline nature of a solid. Differential Scanning Calorimetry (DSC) is a modern, precise method for its determination.[3]

Protocol: Melting Point by DSC

-

Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The shape of the peak can also provide insights into the sample's crystallinity and purity.

Conclusion

While the foundational chemical identity of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is well-established, a comprehensive understanding of its physicochemical properties requires rigorous experimental investigation. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate high-quality, reliable data for parameters such as purity, lipophilicity, solubility, and melting point. Adherence to these self-validating systems ensures that the resulting data is trustworthy and can be confidently applied to further research, synthesis optimization, and the development of potential pharmaceutical applications.

References

-

PubChem. (n.d.). Methyl 3-(2-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Books. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality: Specifications and Analytical Methods for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-methoxy-2,2-dimethyl-3-phenylpropanoate. Retrieved from [Link]

-

ChemBK. (n.d.). methyl 3-methoxypropionate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

-

Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-25. Retrieved from [Link]

-

Hamieh, T. (2021). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 3-methoxypropionate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 124937-73-1,3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol. Retrieved from [Link]

-

Warner, K. D., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. Retrieved from [Link]

Sources

- 1. Methyl (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate [lgcstandards.com]

- 2. 124937-62-8 | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. biorxiv.org [biorxiv.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]

An In-depth Technical Guide to Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS No. 124937-62-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, with CAS number 124937-62-8, is a key chemical intermediate in the synthesis of Tolterodine.[1] Tolterodine is a potent muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[2][3] This guide provides a comprehensive overview of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, including its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its critical role in the manufacturing of the active pharmaceutical ingredient (API), Tolterodine.

Chemical and Physical Properties

This compound is a methyl ester with a molecular weight of 284.36 g/mol and a molecular formula of C18H20O3.[4] The table below summarizes its key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 124937-62-8 | [1] |

| Molecular Formula | C18H20O3 | |

| Molecular Weight | 284.36 g/mol | [4] |

| IUPAC Name | methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate | |

| SMILES | COC(=O)CC(C1=CC=CC=C1)C1=C(OC)C=CC(C)=C1 | [4] |

| InChI Key | BJQJPTJDNINOMT-UHFFFAOYSA-N | [4] |

| Physical Form | Expected to be an oil or low-melting solid | N/A |

| Solubility | Expected to be soluble in organic solvents like ether, methanol | [5] |

Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

The synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is typically achieved through the esterification of its corresponding carboxylic acid, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2).[6] Below is a detailed, illustrative protocol based on standard esterification procedures for similar molecules.[5][7]

Reaction Scheme

Caption: Fischer esterification of the carboxylic acid precursor.

Step-by-Step Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (1 equivalent) with an excess of methanol (typically 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. For the precursor, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid, these methods are standard.[8]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ester carbonyl group.

Application in the Synthesis of Tolterodine

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a critical intermediate in the multi-step synthesis of Tolterodine.[1] The diagram below illustrates the synthetic pathway from this intermediate to the final API.

Caption: Synthetic pathway from the intermediate to Tolterodine.

Pharmacological Context: The Role of Tolterodine

Tolterodine functions as a competitive antagonist of muscarinic receptors.[2] Specifically, it acts on M2 and M3 subtypes, which are involved in bladder contraction.[3] By blocking these receptors, Tolterodine reduces detrusor muscle contractions, thereby alleviating the symptoms of an overactive bladder, such as urinary frequency, urgency, and incontinence.[2][3]

Conclusion

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a crucial, non-API intermediate whose primary significance lies in its role in the synthesis of Tolterodine. A thorough understanding of its synthesis, purification, and characterization is essential for pharmaceutical chemists and process development scientists involved in the manufacturing of this important therapeutic agent. The methodologies and analytical techniques described in this guide provide a solid foundation for working with this compound in a research and development setting.

References

-

Medkem. API Intermediates. [Link]

-

PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem - National Center for Biotechnology Information. Methyl 3-phenylpropionate. [Link]

-

PubChem - National Center for Biotechnology Information. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality: Specifications and Analytical Methods for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid. [Link]

-

ResearchGate. Synthesis of (R)‐(+)‐tolterodine. [Link]

- Google Patents.

-

The Good Scents Company. methyl 3-methoxypropionate. [Link]

-

PubChem - National Center for Biotechnology Information. Tolterodine. [Link]

-

Wikipedia. Tolterodine. [Link]

Sources

- 1. One moment, please... [medkem.com]

- 2. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tolterodine - Wikipedia [en.wikipedia.org]

- 4. 124937-62-8 | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate - AiFChem [aifchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | 109089-77-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a key intermediate and potential impurity in the synthesis of pharmaceutical compounds such as Tolterodine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS No. 124937-62-8) is a complex ester whose structural elucidation relies on a combination of modern spectroscopic techniques.[1] A thorough characterization is essential for quality control, impurity profiling, and regulatory submissions in pharmaceutical development. This guide explains the expected spectral features of this molecule, drawing upon data from structurally similar compounds and fundamental principles of spectroscopy to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

The structure of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate combines a substituted aromatic system with an aliphatic ester chain. This unique arrangement gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₈H₂₀O₃ Molecular Weight: 284.35 g/mol

The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.35 | m | 5H | Phenyl group (C₆H₅) | Protons on an unsubstituted benzene ring typically appear in this region. |

| ~ 6.95 - 7.10 | m | 2H | Ar-H (methoxymethylphenyl) | Aromatic protons on the substituted ring. |

| ~ 6.70 | d | 1H | Ar-H (methoxymethylphenyl) | Aromatic proton ortho to the methoxy group. |

| ~ 4.50 | t | 1H | CH (Ph) | The benzylic proton, shifted downfield by two adjacent phenyl rings. |

| ~ 3.80 | s | 3H | OCH ₃ (methoxy) | The methoxy group protons on the aromatic ring. |

| ~ 3.60 | s | 3H | OCH ₃ (ester) | The methyl ester protons. |

| ~ 2.90 | d | 2H | CH ₂(C=O) | The methylene protons adjacent to the carbonyl group. |

| ~ 2.25 | s | 3H | Ar-CH ₃ | The methyl group protons on the aromatic ring. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected Chemical Shifts (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Carbon Type | Assignment | Rationale |

| ~ 172.0 | Quaternary | C =O | Ester carbonyl carbon. |

| ~ 157.0 | Quaternary | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~ 142.0 | Quaternary | Ar-C (ipso, phenyl) | Ispo-carbon of the unsubstituted phenyl ring. |

| ~ 130.0 | Quaternary | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~ 128.5 | Tertiary | Ar-C H (phenyl) | Phenyl group carbons. |

| ~ 127.0 | Tertiary | Ar-C H (phenyl) | Phenyl group carbons. |

| ~ 126.5 | Tertiary | Ar-C H (phenyl) | Phenyl group carbons. |

| ~ 129.0, 128.0, 110.0 | Tertiary | Ar-C H (methoxymethylphenyl) | Carbons of the substituted aromatic ring. |

| ~ 55.5 | Primary | OC H₃ (methoxy) | Methoxy carbon. |

| ~ 51.5 | Primary | OC H₃ (ester) | Methyl ester carbon. |

| ~ 45.0 | Tertiary | C H(Ph) | Benzylic carbon. |

| ~ 41.0 | Secondary | C H₂(C=O) | Methylene carbon. |

| ~ 20.5 | Primary | Ar-C H₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3050 - 3000 | Medium | C-H (aromatic) | Stretching |

| ~ 2950 - 2850 | Medium | C-H (aliphatic) | Stretching |

| ~ 1735 | Strong | C=O (ester) | Stretching |

| ~ 1600, 1500 | Medium-Strong | C=C (aromatic) | Stretching |

| ~ 1250 | Strong | C-O (ester & ether) | Stretching |

| ~ 1100 | Strong | C-O (ether) | Stretching |

The strong absorption at approximately 1735 cm⁻¹ is a key indicator of the ester carbonyl group. The presence of both aromatic and aliphatic C-H stretches, along with characteristic aromatic C=C stretching and C-O bands, confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 284. The presence of the molecular ion peak confirms the molecular weight of the compound.

-

Key Fragments:

-

m/z = 225: Loss of the methoxycarbonyl group (•COOCH₃).

-

m/z = 181: A fragment corresponding to the [CH(Ph)CH₂COOCH₃]⁺ ion.

-

m/z = 135: A fragment corresponding to the [CH₃OC₆H₃(CH₃)CH]⁺ ion.

-

m/z = 105: A common fragment for monosubstituted benzene rings, [C₆H₅CH₂]⁺.

-

m/z = 91: The tropylium ion [C₇H₇]⁺, characteristic of compounds with a benzyl moiety.

-

m/z = 59: The [COOCH₃]⁺ fragment.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire several thousand scans to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40 to 400.

-

The fragmentation pattern should be reproducible and can be compared to library data if available.

-

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

Key Structural Correlations

Sources

A Technical Guide to the Biological Activity of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate: From Established Intermediate to a Candidate for Bioactivity Screening

This guide provides a comprehensive analysis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a compound primarily recognized for its crucial role as a key intermediate in the synthesis of the pharmaceutical agent Tolterodine. While its function in synthetic chemistry is well-documented, its intrinsic biological activities remain largely unexplored. This document will delve into the known aspects of this compound and, based on structure-activity relationships and the pharmacology of related molecules, build a scientifically grounded case for its potential bioactivity. We will further propose a detailed roadmap for its biological evaluation, intended for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Profile

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a phenylpropanoate derivative whose significance is firmly established in the pharmaceutical industry. Its primary and most notable application is as a precursor in the multi-step synthesis of Tolterodine, a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The synthesis of Tolterodine from this intermediate is a well-established process in industrial pharmaceutical production.

The molecular structure of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, featuring a methoxy- and methyl-substituted phenyl ring and a second phenyl ring attached to a propionate backbone, provides a foundation for hypothesizing its potential interactions with biological systems. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C18H20O3 |

| Molecular Weight | 284.35 g/mol |

| CAS Number | 124937-62-8 |

| Appearance | Viscous oil (as described in synthesis procedures) |

| Solubility | Soluble in organic solvents like methylene chloride, ether, and monoglyme (inferred from synthesis) |

| IUPAC Name | methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate |

Synthesis and Role as a Pharmaceutical Intermediate

The industrial synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a critical step in the manufacturing of Tolterodine. A common synthetic route involves the methylation of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

A typical synthesis process is as follows:

-

The starting material, 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, is treated with a base such as sodium hydroxide.

-

A methylating agent, like dimethyl sulfate, is then added in the presence of a phase transfer catalyst.

-

The reaction results in the formation of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

This intermediate is then converted to Tolterodine through a series of reactions, generally including:

-

Reduction of the methyl ester to a primary alcohol, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

-

Activation of the alcohol, often by conversion to a tosylate.

-

Nucleophilic substitution with diisopropylamine to form the tertiary amine.

-

Demethylation of the methoxy group to the final active phenol of Tolterodine.[1][2]

Caption: Synthetic pathway from a benzopyranone derivative to Tolterodine, highlighting the central role of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

Hypothesized Biological Activity and Mechanisms of Action

While there is a lack of direct studies on the biological activity of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, its chemical structure allows for the formulation of several hypotheses.

a. Potential Muscarinic Receptor Antagonism

Given that this compound is the direct precursor to Tolterodine, a known muscarinic receptor antagonist, it is plausible that it may possess some affinity for these receptors.[3][4][5] Tolterodine acts on M2 and M3 subtypes of muscarinic receptors, which are involved in bladder contraction.[3][4]

However, the structure-activity relationships of many muscarinic antagonists suggest that a basic nitrogen atom, typically a tertiary or quaternary amine, is crucial for high-affinity binding to the receptor.[6][7] The subject compound is a methyl ester and lacks this basic amine. Therefore, any affinity for muscarinic receptors is likely to be significantly lower than that of Tolterodine. Nevertheless, the overall shape and lipophilicity of the molecule might allow for weak interactions with the receptor.

Caption: Hypothesized mechanism of action: weak blockade of the M3 muscarinic receptor, preventing acetylcholine-mediated smooth muscle contraction.

b. Potential Anti-inflammatory and Antioxidant Activities

The structure of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate contains a methoxyphenol moiety. Compounds containing this structural feature have been reported to possess anti-inflammatory and antioxidant properties.[8][9][10][11] For instance, various methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including various cytokines and chemokines.[8][9][10]

Furthermore, phenylpropanoids as a class are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[12][13] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[14]

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, a systematic screening approach is recommended. The following section outlines detailed experimental protocols.

Caption: Experimental workflow for the biological evaluation of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

a. Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)

This assay will determine the affinity of the test compound for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of the test compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing human M1, M2, or M3 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine.

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation cocktail and scintillation counter.

-

96-well filter plates.

Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a solution of [³H]-NMS at a concentration equal to its Kd for the respective receptor subtype.

-

Prepare a high-concentration solution of atropine (e.g., 10 µM) for determining non-specific binding.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of cell membranes, 50 µL of [³H]-NMS, and 50 µL of assay buffer.

-

Non-specific Binding Wells: Add 50 µL of cell membranes, 50 µL of [³H]-NMS, and 50 µL of atropine solution.

-

Test Compound Wells: Add 50 µL of cell membranes, 50 µL of [³H]-NMS, and 50 µL of the respective dilution of the test compound.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Harvesting and Washing:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

b. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To assess the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the IC50 value for the inhibition of NO production.

c. Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of the compound.

Protocol:

-

Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Incubation: Add various concentrations of the test compound to the DPPH solution. Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Conclusion and Future Directions

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a compound of significant interest due to its established role in pharmaceutical synthesis. While its own biological profile is currently not characterized, its structural features provide a strong rationale for investigating its potential as a muscarinic receptor antagonist and as an anti-inflammatory or antioxidant agent.

The experimental roadmap provided in this guide offers a clear path for the systematic evaluation of these hypothesized activities. Should this initial screening yield positive results, further investigations, including more complex cellular assays, in vivo studies, and medicinal chemistry efforts to optimize any identified activity, would be warranted. Uncovering a novel biological activity for this readily available synthetic intermediate could open new avenues for therapeutic development.

References

-

C. A. O'Connell, et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Allergy, Asthma & Clinical Immunology, 8(1), 4. Available at: [Link]

-

PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Tolterodine. Available at: [Link]

-

C. A. O'Connell, et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed Central. Available at: [Link]

-

C. A. O'Connell, et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed. Available at: [Link]

-

G. Lambrecht, et al. (1989). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends in Pharmacological Sciences, 10, 50-54. Available at: [Link]

-

A. T. Dinkova-Kostova, et al. (2007). Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health. Cellular and Molecular Biology, 53(1), 74-85. Available at: [Link]

-

M. A. E. M. Abd El-Gawad, et al. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848-850. Available at: [Link]

-

H. J. Lee, et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(23), 5566. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Tolterodine Tartrate? Patsnap Synapse. Available at: [Link]

-

Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Available at: [Link]

-

Med Ed 101. (2024, January 16). Tolterodine Pharmacology [Video]. YouTube. Available at: [Link]

-

Pfizer. (n.d.). Highlights of Prescribing Information - Detrol LA. Available at: [Link]

-

JoVE. (2025). Cholinergic Antagonists: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments. Available at: [Link]

-

K. Mohr, et al. (2003). Structure/activity relationships of M2 muscarinic allosteric modulators. Receptors and Channels, 9(4), 229-240. Available at: [Link]

-

S. Fujisawa, et al. (2018). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo, 32(5), 1067-1075. Available at: [Link]

- A. R. R. Reddy, et al. (2010). A process for the preparation of tolterodine tartrate. Google Patents. (WO2010046801A2).

- V. K. Singh, et al. (2003). Process for the preparation of tolterodine. Google Patents. (WO2003014060A1).

- A. R. R. Reddy, et al. (2010). A process for the preparation of tolterodine tartrate. Google Patents. (WO2010092500A2).

-

R. Ilieva & G. Buchbauer. (2016). Biological Properties of Some Volatile Phenylpropanoids. Natural Product Communications, 11(10), 1619-1629. Available at: [Link]

Sources

- 1. WO2010046801A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]

- 2. WO2003014060A1 - Process for the preparation of tolterodine - Google Patents [patents.google.com]

- 3. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tolterodine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. jove.com [jove.com]

- 8. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 12. cellmolbiol.org [cellmolbiol.org]

- 13. Biological Properties of Some Volatile Phenylpropanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

"literature review on the synthesis of substituted phenylpropionate derivatives"

An In-depth Technical Guide to the Synthesis of Substituted Phenylpropionate Derivatives

Introduction

Substituted 2-phenylpropionate derivatives represent a critical class of compounds in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the primary synthetic strategies employed in the production of these valuable molecules, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different methodologies. As a senior application scientist, the aim is to deliver not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, empowering researchers and drug development professionals to optimize their synthetic approaches.

Core Synthetic Methodologies

The synthesis of substituted phenylpropionate derivatives can be broadly categorized into several key approaches, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, cost-effectiveness, and scalability.

The Heck Coupling Approach

The Palladium-catalyzed Heck coupling reaction is a powerful tool for C-C bond formation, and it has been extensively utilized for the synthesis of phenylpropionate precursors. This reaction typically involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base.

Mechanistic Insights:

The catalytic cycle of the Heck reaction is well-established and proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.

Experimental Protocol: Synthesis of an Ibuprofen Precursor via Heck Coupling

This protocol outlines the synthesis of ethyl 2-(4-isobutylphenyl)acrylate, a key intermediate in one of the common industrial syntheses of Ibuprofen.

Materials:

-

4-Iodo-isobutylbenzene

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

Procedure:

-

To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-iodo-isobutylbenzene (1 equivalent), ethyl acrylate (1.5 equivalents), triethylamine (1.5 equivalents), and anhydrous acetonitrile.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 equivalents) and tri(o-tolyl)phosphine (0.02 equivalents) in a small amount of degassed acetonitrile.

-

Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the triethylammonium iodide salt and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 2-(4-isobutylphenyl)acrylate.

Workflow Diagram:

The Genesis of a Key Intermediate: A Technical Guide to Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate in the Synthesis of Tolterodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a pivotal intermediate in the synthesis of the muscarinic receptor antagonist, Tolterodine. The development of this compound is intrinsically linked to the quest for a more bladder-selective and better-tolerated treatment for overactive bladder (OAB). This document provides a comprehensive overview of its synthesis, its crucial role in the manufacturing of Tolterodine, and the scientific rationale behind its molecular design. Detailed experimental protocols, process workflows, and key chemical data are presented to offer a complete technical resource for professionals in the field of pharmaceutical sciences.

Introduction: The Clinical Need Driving Discovery

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life for millions worldwide.[1][2] For many years, the primary treatment involved antimuscarinic agents like oxybutynin.[3] While effective, these drugs were often associated with bothersome side effects such as dry mouth, constipation, and blurred vision due to their lack of selectivity for bladder muscarinic receptors.[3][4] This clinical challenge spurred the search for a new generation of antimuscarinics with a more favorable side-effect profile.[5]

Tolterodine, developed by Pharmacia & Upjohn, emerged as a leading candidate to address this unmet need.[3] It was designed to exhibit functional selectivity for the bladder over the salivary glands, promising comparable efficacy to existing treatments but with significantly better tolerability.[2][6] The successful and efficient synthesis of Tolterodine on a commercial scale necessitated the development of a robust and reproducible synthetic route, in which Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate would play a central role.

The Advent of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate: A Historical Perspective

The discovery of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is not an isolated event but rather a key milestone in the development of Tolterodine. Its synthesis is first detailed in the foundational patent for Tolterodine, U.S. Patent No. 5,382,600, filed by Pharmacia & Upjohn.[7][8] This patent lays out the synthetic pathway where the methyl ester serves as a crucial, stable intermediate.

The rationale for the specific structure of this intermediate is rooted in the final architecture of the Tolterodine molecule. The 2-methoxy-5-methylphenyl group is a precursor to the 2-hydroxy-5-methylphenyl moiety in Tolterodine, with the methoxy group serving as a protecting group for the phenol during the initial synthetic steps. The 3-phenylpropionate backbone provides the core carbon chain that is subsequently modified to introduce the diisopropylamine functional group.

The development of this synthetic route, and by extension, the synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, was a critical step in making Tolterodine a commercially viable drug, marketed under brand names such as Detrol®.[7][9]

Synthesis and Chemical Properties

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is synthesized from 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.[7][8] The synthesis involves the ring-opening of the lactone and subsequent methylation of the resulting carboxylic acid and phenolic hydroxyl group.

Key Chemical Data

| Property | Value |

| IUPAC Name | methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate |

| CAS Number | 124937-62-8 |

| Molecular Formula | C18H20O3 |

| Molecular Weight | 284.36 g/mol |

Synthetic Workflow

The synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a critical step in the overall synthesis of Tolterodine. The following diagram illustrates the workflow from the starting lactone to the target methyl ester intermediate.

Caption: Synthetic workflow for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

Detailed Experimental Protocol

The following protocol is based on the methodology described in U.S. Patent No. 5,382,600.[7]

Materials:

-

3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one

-

Methyl iodide

-

Potassium carbonate

-

Acetone

-

Methanol

Procedure:

-

A mixture of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, methyl iodide, and potassium carbonate is prepared in a solvent system of acetone and methanol.

-

The reaction mixture is heated to reflux.

-

The reaction is monitored for completion by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate can be purified by a suitable method such as column chromatography or recrystallization.

Role as a Key Intermediate in Tolterodine Synthesis

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a stable, crystalline solid that serves as an ideal intermediate for the subsequent chemical transformations required to produce Tolterodine. Its formation allows for the protection of the phenolic hydroxyl group as a methyl ether, preventing unwanted side reactions in the following reduction step.

The Synthetic Pathway to Tolterodine

The conversion of the methyl ester intermediate to Tolterodine involves a multi-step process, which is a testament to the ingenuity of the process chemists at Pharmacia & Upjohn.

Caption: Synthetic pathway from the methyl ester intermediate to racemic Tolterodine.

Elucidation of the Synthetic Steps

-

Reduction: The methyl ester is reduced to the corresponding primary alcohol, 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride.[7]

-

Tosylation: The primary alcohol is then converted to a good leaving group, typically a tosylate, by reacting it with tosyl chloride in the presence of a base such as pyridine.[7]

-

Condensation with Diisopropylamine: The tosylate undergoes nucleophilic substitution with diisopropylamine to form the tertiary amine, N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine.[7]

-

Demethylation: The final step to yield Tolterodine is the demethylation of the methoxy group to the free phenol. This is often accomplished using a strong Lewis acid such as boron tribromide.[7] The resulting racemic Tolterodine is then resolved to obtain the active (R)-enantiomer.

Conclusion

The discovery and development of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate represent a significant achievement in pharmaceutical process chemistry. Its synthesis provided a robust and scalable route to Tolterodine, a drug that has had a profound impact on the management of overactive bladder. This technical guide has provided an in-depth look at the history, synthesis, and critical role of this key intermediate, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The story of this molecule is a prime example of how the challenges of medicinal chemistry can be overcome through innovative synthetic strategies, ultimately leading to the production of life-improving medications.

References

- Jönsson, N. A., Sparf, B. A., Mikiver, L., Moses, P., Nilvebrant, L., & Glas, G. (1995). U.S. Patent No. 5,382,600. Washington, DC: U.S.

- Gage, J. R., & Cabaj, J. E. (1999). U.S. Patent No. 5,922,914. Washington, DC: U.S.

- CN103044273A - Synthesis method of tolterodine tartrate - Google Patents. (n.d.).

- EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents. (n.d.).

- DK1584621T3 - Process for the preparation of tolterodine and its intermediates - Google Patents. (n.d.).

- WO2003014060A1 - Process for the preparation of tolterodine - Google Patents. (n.d.).

-

Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库. (n.d.). Retrieved from [Link]

-

Stahl, M. M., & Ekström, B. (2001). Tolterodine: an overview. PubMed. [Link]

-

Goa, K. L., & Wagstaff, A. J. (2003). Tolterodine: a review of its use in the treatment of overactive bladder. PubMed. [Link]

-

Patil, V., & Belsare, D. (2017). Development and evaluation of novel drug delivery system of tolterodine tartrate. ResearchGate. [Link]

-

Cas 124937-73-1,3-(2-Methoxy-5-methylphenyl) - LookChem. (n.d.). Retrieved from [Link]

-

Abrams, P. (2002). Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder. PubMed. [Link]

-

Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine | New Drug Approvals. (2015). Retrieved from [Link]

-

Chapple, C. R. (2014). Tolterodine extended release in the treatment of male oab/storage luts: a systematic review. Therapeutic Advances in Urology, 6(2), 57–70. [Link]

-

Tolterodine. (2023). In Wikipedia. [Link]

-

Serels, S. R., & Appell, R. A. (1999). Tolterodine: a new antimuscarinic agent for the treatment of the overactive bladder. Expert Opinion on Investigational Drugs, 8(7), 1073–1078. [Link]

-

Tolterodine EP Impurity A | CAS 124937-73-1 - Veeprho. (n.d.). Retrieved from [Link]

-

Tolterodine-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Tolterodine Tartrate - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

-

Elliott, W. T., & Chan, J. (1998). Tolterodine: New Treatment for Incontinence. Clinician Reviews, 8(7), 101. [Link]

Sources

- 1. Tolterodine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinician.com [clinician.com]

- 4. Tolterodine: a new antimuscarinic agent for the treatment of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolterodine extended release in the treatment of male oab/storage luts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tolterodine: a review of its use in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]

- 8. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]

- 9. Tolterodine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate: A Key Intermediate in the Synthesis of Tolterodine

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a pivotal intermediate in a strategic synthetic route to Tolterodine. Tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] This document details a robust and scalable synthetic pathway commencing from 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one. We will elucidate the mechanistic choices behind key transformations, provide detailed, field-tested experimental protocols, and discuss the analytical validation of the intermediates. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering actionable insights into the synthesis of this critical active pharmaceutical ingredient (API).

Introduction: The Significance of Tolterodine and Its Synthesis

Tolterodine is a cornerstone therapy for managing symptoms of overactive bladder, including urinary frequency, urgency, and urge incontinence. Its therapeutic effect is achieved through the competitive antagonism of muscarinic receptors (M2 and M3 subtypes), which mediate bladder contraction.[1] Upon oral administration, Tolterodine is metabolized in the liver to its active 5-hydroxymethyl derivative, which contributes significantly to its clinical efficacy. The development of an efficient, cost-effective, and scalable synthetic process is paramount for ensuring the widespread availability of this important medication.

While several synthetic routes to Tolterodine exist, the pathway proceeding through the coumarin-derived intermediate, Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate , offers a strategic approach that is well-documented in process chemistry literature. This route provides excellent control over the core stereochemistry and allows for the introduction of the required functional groups in a logical and efficient sequence.

This guide focuses specifically on this pathway, highlighting the critical role of the title methyl ester and the subsequent transformations leading to the final API.

The Strategic Role of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

The synthesis of a complex molecule like Tolterodine is a multi-step process where the design of each step impacts yield, purity, and scalability. The pathway detailed herein leverages a lactone ring-opening strategy, where the phenolic hydroxyl group is protected as a methyl ether. This protection is crucial for preventing unwanted side reactions in subsequent steps. Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is the direct product of this strategic protection and ring-opening step. Its structure contains the complete carbon skeleton of Tolterodine, poised for the necessary functional group manipulations.

The overall synthetic workflow is visualized below:

Caption: Overall synthetic workflow from the coumarin precursor to Tolterodine.

Experimental Protocols & Mechanistic Rationale

The following protocols are based on established and scalable procedures, designed to ensure high yield and purity.[2]

Step 1: Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (III)

This initial step achieves two crucial transformations in one pot: the base-mediated hydrolysis of the lactone ring of the coumarin precursor (II) and the subsequent O-methylation of the resulting phenoxide.

Caption: Reaction scheme for the synthesis of the target methyl ester intermediate.

Protocol:

-

Charge a reaction vessel with 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (1.0 eq, e.g., 250 g, 1.05 mol) and an aqueous solution of sodium hydroxide (e.g., 134.3 g in 1 L water).

-

Heat the mixture to 70-80°C to facilitate the hydrolysis of the lactone and formation of the sodium phenoxide.

-

Cool the resulting solution to 25-30°C.

-

Add methylene chloride as the organic solvent, followed by a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Slowly add dimethyl sulfate (a potent methylating agent) to the biphasic mixture. Maintain vigorous stirring.

-

Continue stirring for 2-4 hours at 25-30°C until the reaction is complete (monitored by HPLC).

-

Perform a liquid-liquid extraction. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the title compound as a viscous oil.

Expertise & Causality:

-

Phase-Transfer Catalysis (PTC): The use of TBAB is a critical process optimization. The phenoxide intermediate resides in the aqueous phase, while the methylating agent (dimethyl sulfate) is primarily in the organic phase. The quaternary ammonium salt acts as a "shuttle," carrying the phenoxide anion into the organic phase to react, thereby dramatically increasing the reaction rate and allowing for milder conditions.[3][4][5] This avoids the need for harsh, anhydrous solvents.

-

Choice of Methylating Agent: Dimethyl sulfate is a cost-effective and highly reactive methylating agent suitable for large-scale production. Its use here efficiently protects the phenolic hydroxyl, preventing it from interfering with the subsequent reduction step.

Step 2: Reduction of the Methyl Ester to 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol (IV)

The methyl ester (III) is reduced to the corresponding primary alcohol (IV) . This sets the stage for introducing the amine functionality.

Protocol:

-

Dissolve the ester (III) (1.0 eq, e.g., 295 g, 1.04 mol) in a suitable ether solvent like monoglyme (500 ml).

-

Add sodium borohydride (NaBH₄) (approx. 1.15 eq, e.g., 45.4 g) to the solution at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃). An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 2-3 hours.

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Distill the solvent under reduced pressure. Filter the mixture to remove inorganic salts.

-

Extract the aqueous layer with methylene chloride. The combined organic layers are evaporated to yield the propanol (IV) as an oil.

Expertise & Causality:

-

Reducing Agent System (NaBH₄/AlCl₃): While sodium borohydride alone is typically too weak to reduce esters, its combination with a Lewis acid like AlCl₃ creates a more powerful reducing system, sometimes referred to as "Brown's reagent".[2] This mixture is believed to form various aluminum hydride species in situ, which are potent enough to reduce the ester to the primary alcohol.[6] This system is often considered safer and easier to handle on a large scale than lithium aluminum hydride (LiAlH₄), which reacts violently with protic solvents and moisture.[7][8]

Step 3 & 4: Hydroxyl Activation and Amination

The primary alcohol (IV) is a poor leaving group. It must first be "activated" by converting it into a better leaving group, typically a tosylate (V) . This is then displaced by diisopropylamine to form the desired tertiary amine (VI) .

Protocol (Activation):

-

Dissolve the propanol (IV) (1.0 eq) in methylene chloride and cool to 0°C.

-

Add triethylamine (approx. 1.5 eq) followed by p-toluenesulfonyl chloride (approx. 1.2 eq).

-

Stir the reaction for 4-5 hours, allowing it to warm to 10-20°C.

-

Work up the reaction by adding water and dilute HCl. The separated organic layer is washed, dried, and the solvent is removed to yield the tosylate (V) .

Protocol (Amination):

-

Heat the tosylate (V) (1.0 eq) with a mixture of acetonitrile and diisopropylamine (1:1 v/v) in a pressure vessel at 80°C for 50-55 hours.

-

After cooling, the product (VI) is isolated through standard extraction and purification procedures.

Expertise & Causality:

-

Leaving Group Strategy: The tosylate group is an excellent leaving group, making the subsequent SN2 displacement by the diisopropylamine nucleophile efficient.

-

Reaction Conditions: The amination step requires elevated temperature and pressure due to the steric hindrance of the diisopropylamine nucleophile and the secondary carbon center, which can slow down the SN2 reaction.

Step 5: Demethylation to Yield Tolterodine (I)

The final step is the cleavage of the methyl ether protecting group to reveal the free phenolic hydroxyl of Tolterodine.

Protocol:

-

Heat the methoxy-protected amine (VI) in a mixture of aqueous hydrobromic acid (HBr) and acetic acid at 100-125°C for 12-16 hours.

-

Upon cooling, the product, as the hydrobromide salt, will precipitate.

-

The free base of Tolterodine (I) can be isolated by filtration and neutralization.

Analytical Characterization of Key Intermediate (III)

Proper characterization of each intermediate is essential for process control and regulatory compliance. While a full spectral analysis from a single public source is unavailable, the following data is compiled based on the known structure and data from closely related analogs.[9][10][11]

Table 1: Physicochemical and Spectral Data for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (III)

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.35 g/mol |

| Appearance | Viscous Oil |

| ¹H NMR (Predicted) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H phenyl), 6.70-7.00 (m, 3H, Ar-H substituted), 4.50 (t, 1H, CH-Ar), 3.85 (s, 3H, -OCH₃), 3.60 (s, 3H, -COOCH₃), 2.80 (d, 2H, -CH₂-COO), 2.25 (s, 3H, Ar-CH₃) |

| ¹³C NMR (Predicted) | δ (ppm): 173 (C=O), 156 (C-OAr), 144 (Ar-C), 130 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 126 (Ar-CH), 110 (Ar-CH), 55 (-OCH₃), 51 (-COOCH₃), 42 (-CH₂-), 40 (Ar-CH-), 20 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1735 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ether) |

Conclusion and Process Insights

The synthetic route to Tolterodine via Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate represents a robust and well-reasoned approach suitable for pharmaceutical manufacturing. The key strategic decisions—employing a phase-transfer catalyzed O-methylation and utilizing a safer, scalable NaBH₄/AlCl₃ reduction system—underscore the principles of modern process chemistry.[12] Each step is designed to produce intermediates of high purity, which is critical for the quality of the final API. This guide provides the foundational protocols and mechanistic understanding necessary for professionals seeking to implement or optimize the synthesis of Tolterodine.

References

- Brown, H. C., Mead, E. J., & Subba Rao, B. C. (1955). A New Powerful Reducing Agent-Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society.

-

Srinivas, K., et al. (2005). An Improved, Scalable, and Impurity-Free Process for Tolterodine Tartrate. Organic Process Research & Development, 9(3). Available at: [Link]

- Laxmi, N. S., et al. (2003). Process for the preparation of tolterodine. Patent WO2003014060A1.

-

JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(7). Available at: [Link]

-

PubChem. (n.d.). Methyl 3-phenylpropionate. National Center for Biotechnology Information. Available at: [Link]

-

Papadoyannis, I. N., et al. (1995). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A. Available at: [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

ResearchGate. (2021). Different methylating agents used for O-methylation of phenolic compounds. ResearchGate. Available at: [Link]

-

Chemistry For Everyone. (2024, February 8). What Is Phase Transfer Catalysis? [Video]. YouTube. Available at: [Link]

-

Quora. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-phenylpropionate - Spectral Information. National Center for Biotechnology Information. Available at: [Link]

-